molecular formula C28H32F3N3O7 B12401532 (4S,4aS,5aR,12aS)-4-(diethylamino)-3,10,12,12a-tetrahydroxy-1,11-dioxo-8-[(2S)-pyrrolidin-2-yl]-7-(trifluoromethyl)-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide

(4S,4aS,5aR,12aS)-4-(diethylamino)-3,10,12,12a-tetrahydroxy-1,11-dioxo-8-[(2S)-pyrrolidin-2-yl]-7-(trifluoromethyl)-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide

Cat. No.: B12401532
M. Wt: 579.6 g/mol
InChI Key: SRAXMTXWTUABCM-DOYYSQEVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TP-6076 is a fully synthetic tetracycline class antimicrobial agent. This novel antibiotic was originally developed by TetraPhase Pharmaceutics and is classified as a fluorinated-hydrocarbon antibacterial. TP-6076 acts as a bacterial 70S ribosome inhibitor, specifically targeting the small 30S subunit of the ribosome to halt bacterial protein expression .

Preparation Methods

The synthetic route for TP-6076 involves multiple steps, including the fluorination of the tetracycline core. The reaction conditions typically involve the use of fluorinating agents under controlled temperature and pressure to ensure the selective introduction of fluorine atoms. Industrial production methods for TP-6076 are designed to be scalable and efficient, often utilizing continuous flow reactors to maintain consistent reaction conditions and high yields .

Chemical Reactions Analysis

TP-6076 undergoes various types of chemical reactions, including:

    Oxidation: TP-6076 can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: TP-6076 can undergo nucleophilic substitution reactions, where functional groups on the tetracycline core are replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.

Scientific Research Applications

TP-6076 has a wide range of scientific research applications, including:

Mechanism of Action

TP-6076 exerts its effects by binding to the bacterial 70S ribosome, specifically targeting the small 30S subunit. This binding inhibits the ribosome’s ability to synthesize proteins, effectively halting bacterial growth. The molecular targets involved in this mechanism include the ribosomal RNA and various ribosomal proteins. TP-6076’s binding is stabilized largely by electrostatic interactions, which enhance its affinity for the ribosome .

Comparison with Similar Compounds

TP-6076 is compared with other tetracycline antibiotics, such as eravacycline. While both compounds share a similar tetracycline core, TP-6076 has unique modifications that enhance its binding to bacterial ribosomes and efflux pumps. These modifications include the introduction of fluorine atoms, which improve its stability and efficacy against multidrug-resistant bacteria. Similar compounds include:

Properties

Molecular Formula

C28H32F3N3O7

Molecular Weight

579.6 g/mol

IUPAC Name

(4S,4aS,5aR,12aR)-4-(diethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-8-[(2S)-pyrrolidin-2-yl]-7-(trifluoromethyl)-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide

InChI

InChI=1S/C28H32F3N3O7/c1-3-34(4-2)21-14-9-11-8-13-18(16(35)10-12(15-6-5-7-33-15)20(13)28(29,30)31)22(36)17(11)24(38)27(14,41)25(39)19(23(21)37)26(32)40/h10-11,14-15,21,33,35-36,39,41H,3-9H2,1-2H3,(H2,32,40)/t11-,14-,15-,21-,27-/m0/s1

InChI Key

SRAXMTXWTUABCM-DOYYSQEVSA-N

Isomeric SMILES

CCN(CC)[C@H]1[C@@H]2C[C@@H]3CC4=C(C(=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)[C@@H]5CCCN5)C(F)(F)F

Canonical SMILES

CCN(CC)C1C2CC3CC4=C(C(=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)C5CCCN5)C(F)(F)F

Origin of Product

United States

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